molecular formula C8H3BrF3NS B8120386 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene

1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene

Cat. No.: B8120386
M. Wt: 282.08 g/mol
InChI Key: KNSCOGZUEWYWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of a bromine atom, a thiocyanate group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-iodobenzene with copper(I) thiocyanate in the presence of a suitable solvent such as N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiocyanate group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfides.

Scientific Research Applications

1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the thiocyanate group.

    4-Bromo-3-(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of a thiocyanate group.

Uniqueness: 1-Bromo-4-thiocyanato-2-(trifluoromethyl)benzene is unique due to the presence of both a thiocyanate and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-7-2-1-5(14-4-13)3-6(7)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSCOGZUEWYWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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